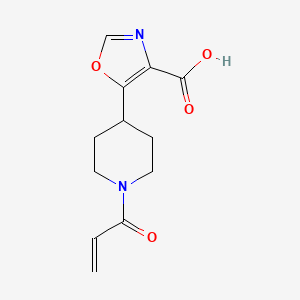

5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid

Description

5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 4-position with a carboxylic acid group and at the 5-position with a propenoyl-functionalized piperidine ring.

Properties

IUPAC Name |

5-(1-prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-2-9(15)14-5-3-8(4-6-14)11-10(12(16)17)13-7-18-11/h2,7-8H,1,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQUAHYVWNVBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC(CC1)C2=C(N=CO2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the oxazole and carboxylic acid groups. Common synthetic routes include:

Condensation Reactions: These reactions involve the condensation of prop-2-enoyl chloride with piperidine to form the piperidine derivative.

Cyclization Reactions: Cyclization of the intermediate compounds to form the oxazole ring.

Carboxylation Reactions: Introduction of the carboxylic acid group through carboxylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation Reactions: Oxidation of the piperidine ring or the oxazole ring.

Reduction Reactions: Reduction of the carboxylic acid group to alcohols or other derivatives.

Substitution Reactions: Substitution at various positions on the piperidine and oxazole rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the piperidine and oxazole rings.

Reduction Products: Alcohols, aldehydes, and other reduced forms of the carboxylic acid group.

Substitution Products: Substituted derivatives of the piperidine and oxazole rings.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects. Industry: The compound's unique properties make it valuable in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight substituent effects on physicochemical and biological properties:

5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Oxazole-4-carboxylic acid substituted with a 4-methoxyphenyl group at position 5.

- Key Data :

- Comparison: The methoxyphenyl group enhances aromaticity and may improve lipophilicity compared to the piperidine-based substituent in the target compound.

5-(1-Methylpiperidin-2-yl)-1,3-oxazole-4-carboxylic Acid

- Structure : Features a methyl-substituted piperidine ring at position 5 of the oxazole core.

- Key Data :

- Comparison: The methyl group on the piperidine ring reduces steric hindrance compared to the propenoyl substituent in the target compound. This may enhance metabolic stability but limit covalent interactions (e.g., with biological targets via Michael addition).

5-(3,4-Difluorophenyl)-1,3-oxazole-4-carboxylic Acid

- Structure : Difluorophenyl substituent at position 5.

- Comparison :

- Fluorination improves membrane permeability and bioavailability in many drug candidates. However, the absence of a piperidine ring eliminates opportunities for secondary interactions (e.g., hydrogen bonding via amine groups).

Vasoactive Oxazole-4-carboxylic Acid Derivatives

- Example: 2-Phenyl-5-{methyl[(2R,3S,4S,5S)-2,3,4,5,6-pentahydroxyhexyl]amino}-1,3-oxazole-4-carboxylic acid.

- Key Data :

- Comparison: The hydrophilic pentahydroxyhexyl chain in this derivative contrasts with the propenoyl-piperidine group in the target compound. Such polar modifications likely enhance water solubility but may reduce blood-brain barrier penetration.

Research Implications

- Pharmacological Potential: Structural analogs demonstrate that substituents on the oxazole ring critically influence activity. The target compound’s acryloyl-piperidine group could enable unique interactions (e.g., irreversible enzyme inhibition), warranting further investigation .

Biological Activity

5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an oxazole ring and a piperidine moiety. Its chemical formula is , indicating the presence of multiple functional groups that may contribute to its biological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. In particular, compounds similar to this compound have shown effectiveness against various cancer cell lines.

Case Study: Anticancer Efficacy

A study evaluated the anticancer activity of related compounds using the A549 human lung adenocarcinoma model. The compounds were subjected to an MTT assay to assess cell viability post-treatment. The results indicated that certain structural modifications enhanced anticancer efficacy:

| Compound | Viability (%) | Remarks |

|---|---|---|

| Control (Cisplatin) | 20% | Standard chemotherapeutic |

| Compound A | 64% | Moderate activity |

| Compound B | 61% | Enhanced activity with specific substitutions |

| Compound C | 78% | Weak anticancer activity |

Notably, the incorporation of specific substituents led to improved cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity, particularly against multidrug-resistant strains.

Case Study: Antimicrobial Screening

The antimicrobial efficacy was tested against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The following table summarizes the findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| MRSA | 0.5 µg/mL | Effective |

| E. coli | 1.0 µg/mL | Moderate |

| K. pneumoniae | 0.25 µg/mL | Highly effective |

These results indicate that the compound possesses significant potential as an antimicrobial agent, particularly in treating infections caused by resistant bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications in the piperidine ring and oxazole moiety have been shown to influence both anticancer and antimicrobial activities.

Key Findings:

- Substituent Effects: The introduction of electron-donating or withdrawing groups on the aromatic rings significantly affects the potency.

- Ring Modifications: Alterations in the oxazole ring structure can enhance selectivity towards cancer cells while reducing toxicity towards normal cells.

Q & A

Basic Question: What are the key considerations for synthesizing 5-(1-Prop-2-enoylpiperidin-4-yl)-1,3-oxazole-4-carboxylic acid?

Methodological Answer:

Synthesis typically involves multi-step organic reactions:

- Step 1: Formation of the piperidine-enoyl moiety via acylation or Michael addition under controlled pH and temperature (e.g., using acetic acid as a solvent at 60–80°C) .

- Step 2: Oxazole ring construction via cyclization of an intermediate carboxylic acid derivative, often employing dehydrating agents like POCl₃ or DCC .

- Step 3: Purification via column chromatography or recrystallization, monitored by HPLC to ensure >95% purity .

Critical Parameters: Reaction time, solvent polarity, and catalyst selection (e.g., sodium acetate in cyclization steps) significantly impact yield.

Advanced Question: How can structural ambiguities in this compound be resolved during characterization?

Methodological Answer:

Ambiguities arise from tautomerism in the oxazole ring or stereochemical configurations. Use:

- 2D NMR (COSY, HSQC): To map proton-proton and proton-carbon correlations, distinguishing between oxazole tautomers .

- X-ray Crystallography: For definitive stereochemical assignment of the piperidine-enoyl group .

- Mass Spectrometry (HRMS): To confirm molecular formula and rule out impurities (e.g., m/z calculated for C₁₂H₁₃N₂O₄⁺: 249.0875) .

Basic Question: What biological assays are suitable for evaluating the compound’s activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against kinases or proteases using fluorescence-based substrates (e.g., ATPase activity measured via malachite green assay) .

- Cell Viability Assays: MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .

- Receptor Binding Studies: Radioligand displacement assays (e.g., using ³H-labeled antagonists for GPCRs) .

Advanced Question: How to address contradictory data in receptor binding affinity studies?

Methodological Answer:

Contradictions may arise from assay conditions or compound stability. Mitigate via:

- Buffer Optimization: Adjust pH (e.g., 6.5–7.4) and ionic strength to mimic physiological conditions .

- Stability Testing: Monitor compound degradation in DMSO/PBS using LC-MS over 24 hours .

- Orthogonal Assays: Validate results with SPR (surface plasmon resonance) for real-time binding kinetics .

Basic Question: What analytical methods are essential for purity assessment?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradient .

- TLC: Monitor reaction progress (silica gel, ethyl acetate/hexane 3:7, Rf ~0.4) .

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced Question: How can computational modeling guide functional group modifications to enhance bioactivity?

Methodological Answer:

- Docking Simulations (AutoDock Vina): Predict binding poses with target proteins (e.g., HIV-1 integrase or BACE1) to identify key interactions .

- QSAR Studies: Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to optimize the enoyl group .

- MD Simulations (GROMACS): Assess conformational stability of the piperidine ring in aqueous environments .

Basic Question: What are the stability challenges in aqueous solutions, and how to mitigate them?

Methodological Answer:

- Hydrolysis Risk: The enoyl group is prone to hydrolysis at pH >8. Use buffered solutions (pH 6–7) and store at –20°C .

- Light Sensitivity: Protect from UV exposure using amber vials .

- Solubility Enhancement: Use co-solvents (e.g., 10% DMSO in PBS) for in vitro assays .

Advanced Question: How to design SAR studies for derivatives of this compound?

Methodological Answer:

- Core Modifications: Substitute the oxazole’s 4-carboxylic acid with amides or esters to alter logP .

- Piperidine Ring Variations: Introduce methyl or fluorine substituents to modulate steric and electronic effects .

- Biological Testing: Compare IC₅₀ values across derivatives in enzyme and cell-based assays to identify pharmacophores .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid: Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced Question: How to resolve low yields in large-scale synthesis?

Methodological Answer:

- Process Optimization: Use flow chemistry for precise control of acylation steps (residence time: 30–60 s) .

- Catalyst Screening: Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .

- Scale-Up Monitoring: Implement PAT (Process Analytical Technology) with inline FTIR for real-time reaction tracking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.